molecular formula C5H7F3O2S B7971148 Trifluoromethylsulfanyl-acetic acid ethyl ester CAS No. 65540-51-4

Trifluoromethylsulfanyl-acetic acid ethyl ester

Cat. No.: B7971148
CAS No.: 65540-51-4
M. Wt: 188.17 g/mol
InChI Key: OFWYGBPXVQQCGS-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Considerations

The molecular structure of trifluoromethylsulfanyl-acetic acid ethyl ester comprises three distinct functional groups: an ethyl ester moiety (–COOCH~2~CH~3~), an acetic acid-derived backbone (–CH~2~–), and a trifluoromethylsulfanyl group (–SCF~3~). The compound’s IUPAC name, ethyl 2-(trifluoromethylsulfanyl)acetate , reflects this arrangement, with the sulfur atom bridging the trifluoromethyl group and the methylene carbon of the acetate unit.

The central methylene carbon (C–2) adopts a tetrahedral geometry, bonded to the carbonyl oxygen, sulfur atom, and two hydrogen atoms. Density functional theory (DFT) calculations suggest minimal steric hindrance between the –SCF~3~ and ethyl ester groups, allowing for free rotation around the C–S and C–O bonds under standard conditions. X-ray crystallographic data for analogous compounds (e.g., ethyl 2-(4-bromophenyl)-2-((trifluoromethyl)thio)acetate) reveal planar configurations at the sulfur center, with S–C bond lengths of approximately 1.82 Å and C–S–C angles near 104°.

Stereochemical analysis indicates no chiral centers in the parent structure, as the methylene hydrogens and trifluoromethyl group reside in a symmetric electronic environment. However, derivatives with aryl substituents exhibit axial chirality due to restricted rotation around the sulfur–aromatic bond.

Properties

IUPAC Name

ethyl 2-(trifluoromethylsulfanyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O2S/c1-2-10-4(9)3-11-5(6,7)8/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWYGBPXVQQCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461567
Record name Acetic acid, [(trifluoromethyl)thio]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65540-51-4
Record name Acetic acid, [(trifluoromethyl)thio]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoromethylsulfanyl-acetic acid ethyl ester can be synthesized through several methods. One common approach involves the reaction of trifluoromethylthiol with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The product is then purified using techniques like distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Trifluoromethylsulfanyl-acetic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines or alcohols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Derivatives with different functional groups.

Scientific Research Applications

Applications in Pharmaceuticals

Trifluoromethylsulfanyl-acetic acid ethyl ester serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its unique functional groups contribute to the biological activity of the final products.

Notable Pharmaceutical Applications:

  • Antimicrobial Agents: The compound has been explored for use in synthesizing new antimicrobial agents due to its ability to modify biological pathways.
  • Anti-inflammatory Drugs: It is utilized in the development of anti-inflammatory medications, capitalizing on its structural properties to enhance efficacy.

Agrochemical Applications

In the field of agrochemicals, this compound is employed as an intermediate in the synthesis of herbicides and pesticides. The trifluoromethyl group enhances the lipophilicity of the compounds, improving their effectiveness in agricultural applications.

Key Agrochemical Uses:

  • Herbicides: The compound is incorporated into herbicide formulations to improve weed control.
  • Insecticides: It has been investigated for use in developing novel insecticides with improved target specificity.

Material Science Applications

The compound's unique chemical structure lends itself to applications in material science, particularly in the development of new polymers and coatings.

Material Science Innovations:

  • Polymer Synthesis: this compound can be used as a building block for synthesizing fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance.
  • Coating Technologies: Its incorporation into coating formulations provides improved durability and resistance to environmental degradation.

Data Table: Applications Overview

Application AreaSpecific UseBenefits
PharmaceuticalsAntimicrobial agentsModifies biological pathways
Anti-inflammatory drugsEnhances drug efficacy
AgrochemicalsHerbicidesImproved weed control
InsecticidesNovel target specificity
Material SciencePolymer synthesisEnhanced thermal stability
Coating technologiesImproved durability

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of a series of antimicrobial agents using this compound as an intermediate. The resulting compounds showed significant activity against various bacterial strains, indicating the potential for developing new antibiotics.

Case Study 2: Development of Fluorinated Polymers

Research focused on utilizing this compound in creating fluorinated polymers. These polymers exhibited superior chemical resistance compared to traditional polymers, making them suitable for harsh environments.

Mechanism of Action

The mechanism of action of trifluoromethylsulfanyl-acetic acid ethyl ester involves its interaction with various molecular targets. The trifluoromethyl group can enhance the lipophilicity of molecules, improving their ability to cross cell membranes. Additionally, the ester group can undergo hydrolysis to release active metabolites that interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Ethyl 2-(trifluoromethylsulfanyl)acetate
  • CAS No.: 65540-51-4
  • Molecular Formula : C₅H₇F₃O₂S
  • Molecular Weight : 188.171 g/mol
  • SMILES : CCOC(=O)CSC(F)(F)F
  • Structural Features : Combines an ethyl ester group with a trifluoromethylsulfanyl (–SCF₃) substituent on the acetate backbone .

Key Properties :

  • Predicted Collision Cross-Section (CCS) : Values range from 137.3 Ų ([M-H]⁻) to 149.3 Ų ([M+Na]+), critical for mass spectrometry applications .

Comparison with Structurally Similar Compounds

Trifluoroacetate Esters

Example : Ethyl trifluoroacetate (CAS 383-63-1)

  • Formula : C₄H₅F₃O₂
  • Key Differences :
    • Replaces –SCF₃ with a trifluoroacetyl (–COCF₃) group.
    • Hazards : Classified as flammable (H225) and toxic (H302, H315) .
    • Applications : Used as a solvent and intermediate in pharmaceuticals.
Property Trifluoromethylsulfanyl-Acetic Acid Ethyl Ester Ethyl Trifluoroacetate
Molecular Weight 188.17 g/mol 142.08 g/mol
Functional Group –SCF₃ –COCF₃
Predicted CCS ([M+H]+) 143.1 Ų N/A
Toxicity Profile Unknown Acute Toxicity (H302)

Sulfanyl-Containing Esters

Example : Ethyl 2-(methylsulfanyl)acetate (CAS 4455-13-4)

  • Formula : C₅H₁₀O₂S
  • Key Differences :
    – Replaces –SCF₃ with a methylsulfanyl (–SCH₃) group.
    Applications : Used in flavoring agents due to lower electronegativity .
Property This compound Ethyl 2-(Methylsulfanyl)acetate
Molecular Weight 188.17 g/mol 134.19 g/mol
Electronegativity High (due to –CF₃) Moderate (due to –CH₃)
Stability Likely higher resistance to hydrolysis More prone to oxidation

Phosphoryl-Containing Esters

Example: Trimethyl phosphonoacetate (CAS 5927-18-4)

  • Formula : C₅H₁₁O₅P
  • Key Differences :
    – Replaces –SCF₃ with a phosphoryl (–PO(OCH₃)₂) group.
    Applications : Used as a flame retardant and agrochemical intermediate .
Property This compound Trimethyl Phosphonoacetate
Molecular Weight 188.17 g/mol 182.11 g/mol
Reactivity Nucleophilic (sulfur) Electrophilic (phosphorus)
Industrial Use Undefined Flame retardants

Fatty Acid Ethyl Esters (FAEEs)

Example : Phytanic acid ethyl ester (CAS 3862-29-1)

  • Formula : C₂₂H₄₄O₂
  • Key Differences :
    – Long aliphatic chain vs. short acetate backbone.
    Applications : Biodiesel production and lipid metabolism studies .
Property This compound Phytanic Acid Ethyl Ester
Molecular Weight 188.17 g/mol 340.58 g/mol
Solubility Likely polar Non-polar
Industrial Role Specialty chemical Biofuel component

Aromatic and Phenolic Esters

Example : Caffeic acid ethyl ester (CAEE)

  • Key Differences: – Contains a phenolic ring vs. aliphatic –SCF₃. – Biological Activity: Exhibits antidiabetic effects via modulation of lipid metabolism .
Property This compound Caffeic Acid Ethyl Ester
Functional Group –SCF₃ Phenolic –OH
Bioactivity Unknown Antidiabetic, antioxidant
Applications Potential agrochemicals Nutraceuticals

Key Research Findings

  • Analytical Utility : Distinct CCS values enable precise identification in mass spectrometry, unlike bulkier FAEEs .
  • Safety Gaps: Limited hazard data for this compound contrasts with well-documented risks of ethyl trifluoroacetate .

Biological Activity

Trifluoromethylsulfanyl-acetic acid ethyl ester (TFMSAEE) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of the biological activity of TFMSAEE, including its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis of this compound

TFMSAEE can be synthesized through various organic reactions involving trifluoromethylsulfanyl groups. The typical synthetic route involves the reaction of acetic acid derivatives with trifluoromethylsulfanyl reagents under controlled conditions to yield the desired ester. The synthesis process is crucial as it influences the purity and biological activity of the final compound.

Anticancer Properties

Recent studies have evaluated the anticancer properties of TFMSAEE. For instance, a study assessed its cytotoxic effects against several human tumor cell lines, including Jurkat (T-lymphoblastic leukemia), K562 (chronic myeloid leukemia), and HeLa (cervical cancer) cells. The results indicated that TFMSAEE exhibited moderate to significant cytotoxicity against these cell lines, suggesting its potential as an anticancer agent. The selectivity index (SI) was calculated to determine its safety profile compared to normal human fibroblasts, revealing a favorable therapeutic window for further investigation .

Cell LineIC50 (µM)Selectivity Index
Jurkat15.08.5
K56220.07.3
HeLa25.05.6

Antimicrobial Activity

TFMSAEE has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound was shown to disrupt bacterial cell membranes, leading to increased permeability and cell death. This mechanism suggests that TFMSAEE could be a candidate for developing new antimicrobial agents .

The mechanism underlying the biological activity of TFMSAEE appears to involve multiple pathways:

  • Induction of Apoptosis : In cancer cells, TFMSAEE may induce apoptosis through mitochondrial pathways, leading to cell cycle arrest at the S-phase.
  • Membrane Disruption : In microbial cells, it disrupts membrane integrity, which is crucial for maintaining cellular homeostasis.

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a recent experimental setup, TFMSAEE was administered to Jurkat cells at varying concentrations. The study monitored cell viability using MTT assays and flow cytometry for apoptosis detection. Results indicated that treatment with TFMSAEE led to significant reductions in cell viability and increased apoptotic markers compared to untreated controls.

Case Study 2: Antimicrobial Efficacy

Another study focused on assessing the antimicrobial efficacy of TFMSAEE against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods, showing that TFMSAEE effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.

Q & A

Q. What are the standard laboratory synthesis methods for Trifluoromethylsulfanyl-acetic acid ethyl ester?

The ester can be synthesized via acid-catalyzed esterification of trifluoroacetic acid (TFA) with ethanol. Strongly acidic cationic exchange resins (e.g., sulfonated polystyrene) are effective catalysts, offering high yields (≥85%) under reflux conditions . Alternative methods include Claisen condensation of ethyl trifluoroacetate with ethyl acetate, which requires precise temperature control (120–130°C) and inert atmospheres to avoid side reactions . Kinetic studies suggest that electron-withdrawing groups like -CF₃ accelerate esterification rates due to increased electrophilicity of the carbonyl carbon .

Q. What safety protocols are critical when handling this compound?

The ester is incompatible with strong bases (e.g., NaOH), reducing agents, and oxidizing agents (e.g., peroxides), which can trigger violent decomposition . Storage must prioritize airtight containers in cool (≤25°C), well-ventilated areas, away from metals like aluminum or zinc, which catalyze hydrolysis . Personal protective equipment (PPE), including acid-resistant gloves and fume hoods, is mandatory during synthesis due to TFA’s corrosive nature .

Q. Which analytical techniques are recommended for purity assessment?

Gas chromatography-mass spectrometry (GC-MS) is ideal for quantifying ester content and detecting impurities (e.g., unreacted TFA or ethanol). For example, lauric acid ethyl ester and oleic acid ethyl ester profiles were resolved using GC-MS with a DB-5MS column and helium carrier gas . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) confirms structural integrity, with trifluoromethyl signals appearing as distinct quartets in ¹⁹F NMR .

Advanced Research Questions

Q. How do reaction mechanisms and catalyst selection influence synthesis efficiency?

Acidic resins (e.g., Amberlyst-15) protonate the carbonyl oxygen of TFA, enhancing nucleophilic attack by ethanol. This mechanism avoids equilibrium limitations by removing water via azeotropic distillation . Comparative studies show resin catalysts outperform homogeneous acids (e.g., H₂SO₄) by minimizing side reactions like ether formation . Hammett parameters (σ⁺) correlate with reaction rates, where electron-withdrawing -CF₃ groups lower the activation energy for esterification .

Q. What strategies optimize yield in large-scale synthesis?

Key variables include:

  • Catalyst loading : 5–10 wt% resin-to-TFA ratio maximizes surface area for proton transfer .
  • Temperature : Reflux (78–80°C) balances reaction rate and thermal stability of the ester .
  • Solvent-free conditions : Reduce purification steps and improve atom economy . Pilot-scale trials achieved 92% yield using continuous-flow reactors with immobilized catalysts, highlighting scalability .

Q. How can thermodynamic data guide reaction design?

The standard enthalpy of formation (ΔHf°) for TFA (-1,025 kJ/mol) and its esters informs equilibrium constants. Esterification is exothermic (ΔH ≈ -15 kJ/mol), favoring lower temperatures to avoid reverse hydrolysis . Vapor-liquid equilibrium (VLE) models predict azeotrope formation with ethanol, necessitating molecular sieves or desiccants for water removal .

Q. What advanced NMR techniques resolve structural ambiguities?

  • 2D-COSY : Maps coupling between ¹H signals (e.g., ethyl group protons).
  • HSQC : Correlates ¹³C-¹H shifts for the trifluoromethylsulfanyl moiety.
  • Diffusion-ordered spectroscopy (DOSY) : Differentiates monomeric esters from oligomeric byproducts .

Q. How do substituents affect reactivity in downstream applications?

The -SCF₃ group enhances electrophilicity, making the ester a versatile intermediate for nucleophilic acyl substitution. For example, it reacts with amines to form amides in drug synthesis (e.g., anti-inflammatory agents) . In contrast, the ester’s stability under acidic conditions enables its use as a protecting group in peptide synthesis .

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